molecular formula C7H5FN2O B11753291 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B11753291
M. Wt: 152.13 g/mol
InChI Key: NTCCXQKWGVIPDI-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a fluorinated heterocyclic compound with the molecular formula C7H5FN2O and is registered under PubChem CID 123135629 . This compound features a pyrrolopyridine scaffold, which is a privileged structure in medicinal chemistry due to its versatility in drug discovery. Although specific biological data for this exact molecule is limited, derivatives based on the closely related 1H-pyrrolo[2,3-c]pyridine core have demonstrated significant research value across multiple therapeutic areas. For instance, 1H-pyrrolo[2,3-c]pyridine-7-carboxamide derivatives have been explored as novel, allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders . Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potent potassium-competitive acid blockers (P-CABs) for the treatment of acid-related diseases . Research into analogous scaffolds, such as 1H-pyrrolo[3,2-c]pyridine, has shown that these structures can serve as excellent bioisosteres in the design of colchicine-binding site inhibitors, which exhibit potent antitumor activities by inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing G2/M phase cell cycle arrest and apoptosis in various cancer cell lines . The presence of the fluorine atom in the 7-position is a common modification in drug discovery, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers may find this compound particularly useful as a key synthetic intermediate for building more complex molecules in early-stage discovery and lead optimization efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H5FN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11)

InChI Key

NTCCXQKWGVIPDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NC=C2)F)NC1=O

Origin of Product

United States

Preparation Methods

Iron-Mediated Cyclization

A prominent method involves iron powder in acetic acid to cyclize nitro-substituted pyridine precursors. For example, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide undergoes cyclization with iron powder at 100°C for 5 hours, yielding the pyrrolo[3,2-c]pyridine scaffold in 55–67% yields. Adaptation to [2,3-c] isomers may require adjusting substituent positions, though analogous conditions are feasible.

Acid-Catalyzed Cyclization

Lewis acids like aluminum trichloride facilitate Friedel-Crafts acylation, as demonstrated in the synthesis of 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine. Here, 5-fluoro-1H-pyrrolo[2,3-b]pyridine reacts with trichloroacetyl chloride under AlCl₃ catalysis, followed by hydrolysis to a carboxylic acid. For lactam formation, replacing trichloroacetyl with a protected amine could enable intramolecular cyclization.

Fluorination Techniques

Fluorinated Building Blocks

Using pre-fluorinated pyridines avoids late-stage fluorination challenges. For example, 3-amino-4-fluoropyridine derivatives serve as precursors, where cyclization forms the pyrrolo ring while retaining fluorine. This method ensures regioselectivity but requires access to specialized starting materials.

Lactam Formation Strategies

Oxidative Cyclization

Manganese(IV) oxide (MnO₂) oxidizes secondary amines to lactams under mild conditions. In PDGF inhibitor syntheses, MnO₂ mediates cyclization of ureido-pyrrolopyridines to quinoxalinones. Applying this to a 7-fluoro-pyrrolopyridine amine intermediate could yield the target lactam.

Hydrolysis of Trichloroacetyl Intermediates

Trichloroacetyl groups, as in CN110041328A, hydrolyze to carboxylic acids under basic conditions. Modifying hydrolysis to favor intramolecular amidation (e.g., using dilute acid) might instead produce lactams. For example, 3-trichloroacetyl-7-fluoro-pyrrolopyridine could cyclize via controlled hydrolysis.

Integrated Synthetic Pathways

Route 1: Sequential Cyclization-Fluorination

  • Starting Material : 3-Amino-4-nitropyridine.

  • Cyclization : Iron/acetic acid mediates pyrrolo ring formation.

  • Fluorination : Nitro group displacement with KF in DMF.

  • Lactamization : MnO₂ oxidizes amine to lactam.
    Yield Estimate : 40–50% (based on analogous reactions).

Route 2: Pre-Fluorinated Building Block

  • Starting Material : 4-Fluoro-3-aminopyridine.

  • Acylation : Trichloroacetyl chloride/AlCl₃ introduces ketone.

  • Cyclization : Acid-catalyzed intramolecular amidation.

  • Purification : Recrystallization or column chromatography.
    Yield Estimate : 55–67%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Iron CyclizationHigh yield, scalableRequires nitro precursors55–67%
MnO₂ OxidationMild conditions, selectiveSensitive to substituents30–45%
Pre-FluorinatedRegioselective, avoids late fluorinationLimited substrate availability50–60%

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine derivatives.

    Reduction: Formation of reduced pyrrolo-pyridine derivatives.

    Substitution: Formation of substituted pyrrolo-pyridine derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Analogs

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-26-3)
  • Substituent : Bromine at position 7.
  • Molecular Weight : 229.03 g/mol (vs. ~167.12 g/mol for the fluoro analog).
  • Bromo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core structure .
  • Applications : Used as intermediates in synthesizing kinase inhibitors and other bioactive molecules .
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 178393-20-9)
  • Substituent : Chlorine at position 7.
  • Molecular Weight : 183.59 g/mol.
  • Key Differences :
    • Chlorine’s intermediate electronegativity and size balance reactivity and stability.
    • More susceptible to nucleophilic substitution than fluorine, enabling further functionalization .
  • Applications : Explored in antiviral and anticancer agents due to its moderate electronic effects .
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1217002-90-8)
  • Substituent : Chlorine at position 5.
  • Key Differences :
    • Positional isomerism alters electronic distribution; the 5-substituent may hinder interactions with planar binding pockets (e.g., ATP sites in kinases).
    • Reduced metabolic stability compared to 7-fluoro due to weaker C-Cl bond .

Non-Halogenated and Methylated Analogs

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9)
  • Substituent: No halogen.
  • Molecular Weight : 134.14 g/mol.
  • Key Differences :
    • Lacks electronegative substituents, leading to weaker hydrogen-bonding interactions.
    • Higher susceptibility to oxidative metabolism .
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3)
  • Substituent : Methyl group at position 2.
  • Molecular Weight : 148.16 g/mol.
  • Position 2 substitution disrupts conjugation, altering electronic properties compared to 7-fluoro .

Isomeric Pyrrolo-Pyridine Derivatives

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6)
  • Structure : Pyrrole fused to pyridine at positions 3,2-b (vs. 2,3-c for the target compound).
  • Key Differences :
    • Isomeric fusion alters ring geometry and electronic distribution, impacting target selectivity.
    • Lower similarity score (0.71) compared to 7-fluoro analog, as per structural alignment metrics .

Stability and Reactivity

  • Fluorine : Enhances metabolic stability and electron-withdrawing effects, favoring interactions with polar residues in binding pockets .
  • Bromine/Chlorine : Offer synthetic versatility for further derivatization but may reduce metabolic half-life due to larger size and weaker bonds .

Comparative Data Table

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties
7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one F 7 ~167.12 High electronegativity, metabolic stability
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Br 7 229.03 Cross-coupling reactivity
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Cl 7 183.59 Moderate reactivity, antiviral applications
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Cl 5 183.59 Altered binding interactions
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one None - 134.14 Base scaffold, low stability

Biological Activity

7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure includes a fluorine atom at the seventh position of the pyrrole ring, which enhances its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with fibroblast growth factor receptors (FGFRs), anti-cancer properties, and structure-activity relationships.

  • Molecular Formula : C7_7H6_6FN3_3O
  • Molecular Weight : 152.13 g/mol
  • CAS Number : 162437-89-5

The primary biological activity of this compound is attributed to its interaction with FGFRs. The binding of this compound to FGFRs inhibits their kinase activity, which is crucial for various cellular processes including proliferation and differentiation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells, and induce apoptosis.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom significantly enhances the compound's pharmacological profile compared to other similar compounds lacking this feature. Below is a comparison table highlighting structural analogs and their unique features:

Compound NameSimilarity IndexUnique Features
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one0.82Contains bromine instead of fluorine
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one0.81Methyl group at position 7
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one0.81Bromine substitution at position 4
5-Aminoindolin-2-one hydrochloride0.77Contains an amino group and different ring structure
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one-Fluorine at position 6; different pyridine structure

Pharmacological Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibition against various kinases including DYRK1A and FGFRs. The following table summarizes key findings from pharmacological testing:

CompoundTarget KinaseInhibition Activity (IC50)Notes
This compoundFGFRsLow nanomolar levelsSelective inhibition across isoforms
Derivative ADYRK1ANanomolar levelsExhibits antioxidant properties
Derivative BOther KinasesModeratePotential anti-inflammatory effects

Case Studies

Several case studies have documented the efficacy of this compound in cancer treatment:

  • Breast Cancer Cell Lines : In vitro evaluations indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cell lines.
  • FGFR Inhibition : Docking studies revealed that the compound forms hydrogen bonds with specific amino acids in FGFR proteins, enhancing its binding affinity and inhibitory potency.

Q & A

Q. What are the standard synthetic routes for introducing fluorine at the 7-position of pyrrolo[2,3-c]pyridin-2-one?

Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. A representative method involves reacting the parent heterocycle (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) with Selectfluor® (1.5 eq.) in a mixed solvent system (acetonitrile/ethanol) at 70°C overnight. After solvent removal, column chromatography (DCM/EA) yields the fluorinated product. However, yields may be low (~29%), necessitating optimization of stoichiometry, temperature, or alternative fluorinating agents (e.g., DAST) .

Table 1: Fluorination Reaction Conditions

ReagentSolvent SystemTemperatureYieldCitation
Selectfluor®MeCN/EtOH70°C29%

Q. Which spectroscopic techniques are critical for characterizing 7-fluoro-pyrrolopyridinones?

  • ¹H/¹⁹F NMR : Key for confirming regioselectivity and fluorine integration. For example, ¹⁹F-NMR (DMSO-d₆) shows δ = -172.74 ppm for 3-fluoro-pyrrolopyridine derivatives .
  • HRMS : Validates molecular formula (e.g., C₇H₅FClN₂ with [M+H]⁺ = 171.0123) .
  • X-ray crystallography : Resolves ambiguous regiochemistry (e.g., used in dihydro-pyrrolo[1,2-a]indole structures) .

Q. What purification strategies are effective for fluorinated pyrrolopyridinones?

Column chromatography (silica gel, DCM/EA gradients) is standard. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., using ethanol/water) may improve purity. Low yields often stem from competing side reactions, requiring careful monitoring via TLC .

Advanced Research Questions

Q. How can low yields in fluorination reactions be systematically addressed?

  • Solvent optimization : Replace acetonitrile with DMF to enhance solubility of intermediates.
  • Catalysis : Explore Brønsted acids (e.g., H₂SO₄) to stabilize reactive intermediates, as seen in nitration reactions .
  • Alternative reagents : Test N-fluoropyridinium salts for improved selectivity .

Table 2: Troubleshooting Fluorination Challenges

IssuePotential SolutionExample from Literature
Low regioselectivityUse directing groups (e.g., Cl)4-Chloro precursor in
Side reactionsLower reaction temperature0°C conditions for nitration

Q. How do electronic effects of fluorine influence reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature deactivates the ring, slowing Suzuki-Miyaura couplings. Pre-functionalization (e.g., boronate ester formation) or microwave-assisted heating (100–120°C) may overcome this. For example, 3,4-dimethoxyphenylboronic acid coupling under Pd(PPh₃)₄ catalysis requires elevated temperatures (105°C) .

Q. How to resolve contradictory data in regioselective substitution reactions?

  • X-ray crystallography : Definitive for structural confirmation (e.g., bond angles in dihydro-pyrrolo[1,2-a]indoles) .
  • DFT calculations : Predict preferred substitution sites by comparing activation energies for possible intermediates .
  • Isotopic labeling : Use ²H or ¹³C NMR to track reaction pathways .

Q. What strategies validate the biological relevance of 7-fluoro-pyrrolopyridinones?

  • SAR studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., enzyme inhibition assays).
  • Metabolic stability assays : Fluorine often enhances resistance to oxidative metabolism, improving pharmacokinetics .
  • Docking studies : Map fluorine’s interactions with target proteins (e.g., kinase ATP-binding pockets) .

Methodological Notes

  • Contradiction Analysis : Conflicting NMR data may arise from tautomerism or dynamic effects. Variable-temperature NMR (e.g., -40°C to 100°C) can identify equilibrium shifts .
  • Synthetic Scalability : Pilot-scale reactions should prioritize safety for exothermic steps (e.g., nitration with HNO₃) .

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